

"Isonicotinamide, N-(hydroxymethyl)-" basic properties

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Compound of Interest

Compound Name:	<i>Isonicotinamide, N-(hydroxymethyl)-</i>
CAS No.:	13538-44-8
Cat. No.:	B3347444

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An In-Depth Technical Guide to N-(Hydroxymethyl)nicotinamide

A Note on Nomenclature: This guide focuses on N-(hydroxymethyl)nicotinamide (CAS No. 3569-99-1), the derivative of nicotinamide (pyridine-3-carboxamide). The user topic specified "**Isonicotinamide, N-(hydroxymethyl)-**", which correctly refers to the isomer N-(hydroxymethyl)isonicotinamide (CAS No. 13538-44-8), a derivative of isonicotinamide (pyridine-4-carboxamide). However, the vast majority of published scientific literature, including synthesis protocols and biological studies, pertains to the nicotinamide (3-position) derivative. Therefore, to provide a comprehensive and well-referenced guide, this document addresses the significantly better-characterized N-(hydroxymethyl)nicotinamide.

Introduction

N-(hydroxymethyl)nicotinamide is a derivative of nicotinamide, the amide form of vitamin B3. First prepared in 1933, this molecule has garnered interest for its documented antimicrobial properties and its intimate connection to fundamental cellular metabolism.[1] As a structural analog of nicotinamide, it is positioned at the crossroads of the critical NAD⁺ salvage pathway,

suggesting potential interactions with a host of NAD⁺-dependent enzymes that are central to cellular health, DNA repair, and signaling.^{[2][3]}

This technical guide provides an in-depth exploration of the core properties of N-(hydroxymethyl)nicotinamide, designed for researchers, chemists, and drug development professionals. We will delve into its synthesis, analytical characterization, biological activities, and stability, offering not just protocols but the scientific rationale behind them to empower effective application in the laboratory.

Part 1: Core Chemical and Physical Properties

N-(hydroxymethyl)nicotinamide is a white to off-white crystalline solid.^{[4][5]} Its structure incorporates the essential pyridine ring of the nicotinamide parent, with a hydroxymethyl group appended to the amide nitrogen. This addition significantly influences its chemical behavior, particularly its stability and potential to act as a pro-drug.

Identifier	Value	Source(s)
CAS Number	3569-99-1	[6]
Molecular Formula	C7H8N2O2	[6]
Molecular Weight	152.15 g/mol	[6][7]
IUPAC Name	N-(hydroxymethyl)pyridine-3-carboxamide	[7]
Synonyms	Bilamid, Nikoform, Nicotinamide, N-(hydroxymethyl)-	[6][8]
Appearance	White to off-white crystalline powder/solid	[4][5]
Melting Point	141-142 °C; 152-154 °C (lit.)	[6][9]
Solubility	Freely soluble in hot water and hot alcohol; Sparingly soluble in cold water and cold alcohol; Soluble in DMSO (up to 100 mg/mL)	[6][10]

Part 2: Chemical Synthesis and Purification

The most robust and widely cited method for synthesizing N-(hydroxymethyl)nicotinamide is the base-catalyzed condensation of nicotinamide with formaldehyde.[2][11] This reaction, detailed by Zhang and Guo in 1992, provides a reliable and efficient route for laboratory-scale production with yields around 72.4%. [1][11]

Causality of the Synthetic Route

The reaction proceeds via a nucleophilic addition mechanism. The amide nitrogen of nicotinamide acts as the nucleophile. The presence of a base, such as potassium carbonate, is crucial as it deprotonates the amide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of formaldehyde. An excess of formaldehyde is typically used to drive the reaction equilibrium towards the product.[11][12] Potassium

carbonate is noted to be a more effective catalyst than other bases for this specific transformation.^[11]

Detailed Synthesis Protocol (Zhang and Guo, 1992)

Materials:

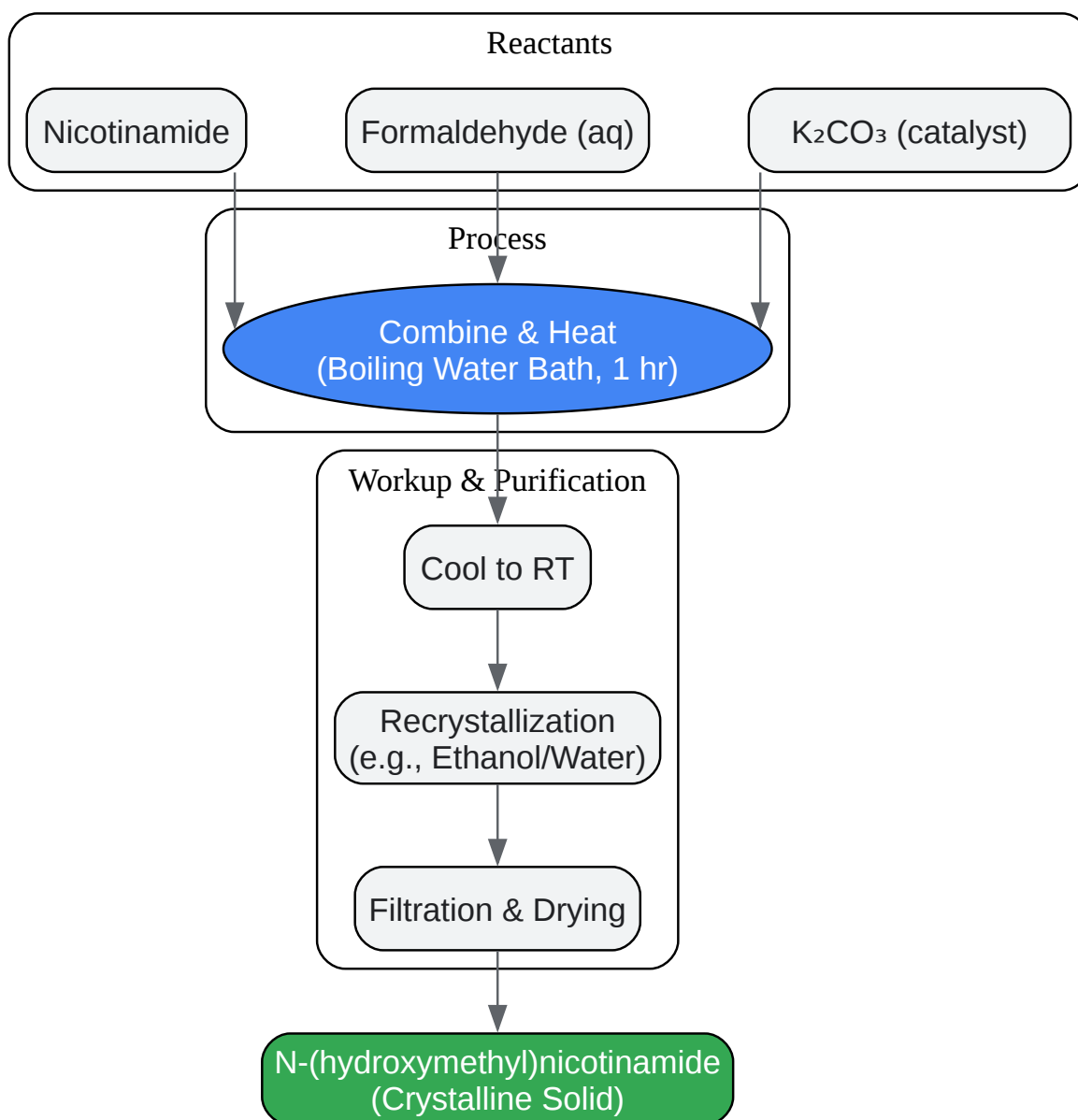
- Nicotinamide (3.0 g)
- Formaldehyde (36.8% aqueous solution, 5.0 mL)
- Potassium Carbonate (0.03 g)
- Round-bottom flask
- Reflux condenser
- Magnetic stir bar and stir plate
- Boiling water bath

Procedure:

- Combine nicotinamide (3.0 g), 36.8% aqueous formaldehyde solution (5.0 mL), and potassium carbonate (0.03 g) in a round-bottom flask equipped with a magnetic stir bar.^[1]^[11]^[12]
- Attach a reflux condenser to the flask.
- Heat the reaction mixture in a boiling water bath with continuous stirring for 1 hour.^[11]^[12] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).^[12]
- After 1 hour, remove the flask from the heat and allow the mixture to cool to room temperature.
- The crude product may be purified by removing the solvent under reduced pressure or by recrystallization.^[2]^[12] For recrystallization, a common approach is to dissolve the crude

product in a minimal amount of a hot solvent mixture, such as ethanol/water, and allow it to cool slowly to form crystals.[12]

- Collect the purified crystals by filtration, wash with a cold solvent, and dry thoroughly.



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Caption: Workflow for the synthesis of N-(hydroxymethyl)nicotinamide.

Part 3: Analytical Characterization

Accurate characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of chromatographic and spectroscopic methods is employed.

Thin-Layer Chromatography (TLC)-Densitometry

A validated TLC-densitometric method has been developed for the quantitative determination of N-(hydroxymethyl)nicotinamide, particularly for its analysis in pharmaceutical preparations and for stability studies.^[13]

Protocol for TLC Analysis:

- Stationary Phase: Use silica gel F254 plates.^{[2][13]}
- Mobile Phase: Prepare a mobile phase of chloroform-ethanol (2:3, v/v).^{[2][13]}
- Sample Application: Spot a defined volume of the sample solution (e.g., 0.2 to 1.75 μ g/spot for linearity) onto the TLC plate.^[13]
- Development: Place the plate in a chromatography chamber saturated with the mobile phase and allow the solvent front to ascend.
- Detection: After development, dry the plate and visualize the spots under UV light.
- Quantification: Perform densitometric measurements at 260 nm to quantify the compound. ^[13] The limit of detection for this method is reported as 0.1 μ g/spot .^[13]

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized molecule, ensuring the hydroxymethyl group is correctly attached to the amide nitrogen.^[2]
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its identity by matching the observed mass with the calculated mass (152.15 g/mol).^[2]

Part 4: Biological Activity and Mechanism of Action

The biological profile of N-(hydroxymethyl)nicotinamide is primarily defined by its antimicrobial activity and its potential role as a prodrug.^{[2][8][10]}

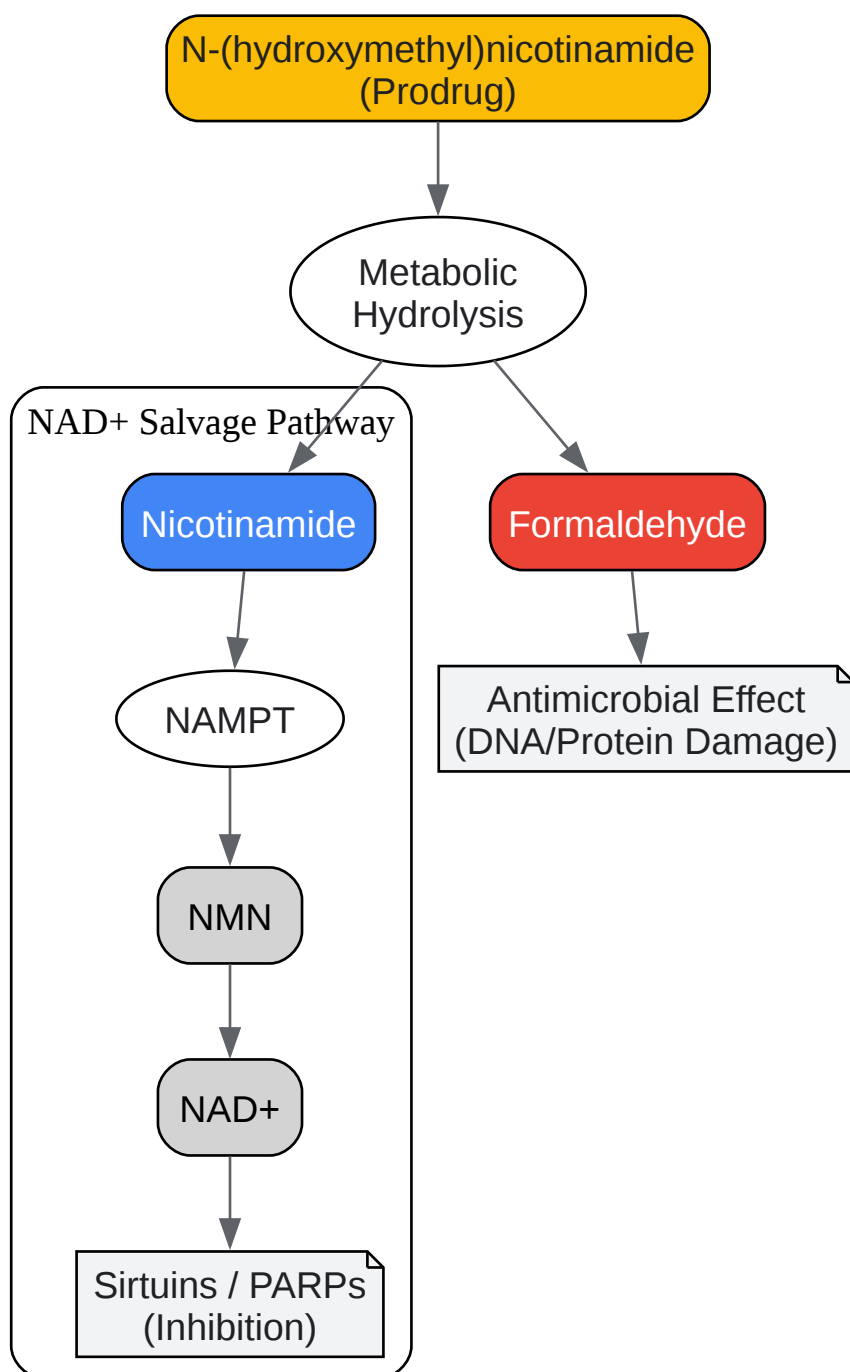
Antimicrobial and Prodrug Hypothesis

N-(hydroxymethyl)nicotinamide is described as an antimicrobial agent.^{[8][10][11]} A prevailing hypothesis suggests it may function as a prodrug.^[14] In a biological environment, it could undergo hydrolysis to release its parent compound, nicotinamide, and formaldehyde.^{[14][15]} The released formaldehyde, a known antimicrobial agent, could be responsible for the observed biological activity.^[14]

Furthermore, it has been proposed that the released nicotinamide could be metabolized to 1-methylnicotinamide (1-MNA), a compound with known anti-inflammatory properties.^[14] This prodrug hypothesis, however, requires further experimental validation to be substantiated.^[14]

Interaction with NAD⁺ Metabolism

As a nicotinamide derivative, N-(hydroxymethyl)nicotinamide is intrinsically linked to the NAD⁺ salvage pathway.^[2] This pathway is a critical metabolic cycle that recycles nicotinamide to synthesize NAD⁺, an essential coenzyme for redox reactions and a substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).^{[2][3]} Nicotinamide itself is a known inhibitor of sirtuins and PARPs.^[3] Based on this structural analogy, it is hypothesized that N-(hydroxymethyl)nicotinamide or its metabolite (nicotinamide) could modulate the activity of these enzymes, impacting cellular processes such as DNA repair, metabolism, and inflammation.^{[2][3]}



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Caption: Proposed prodrug mechanism and link to NAD⁺ metabolism.

Part 5: Stability, Safety, and Handling

Understanding the stability and safety profile of N-(hydroxymethyl)nicotinamide is critical for designing reliable experiments and ensuring laboratory safety.

Chemical Stability

The primary liability of this compound is its susceptibility to hydrolysis under basic (alkaline) conditions.^{[15][16]} This degradation pathway yields nicotinamide and formaldehyde, which can confound experimental results if not properly controlled.^[15]

- Recommendation: Always prepare solutions fresh before use.^{[15][16]}
- Storage: If short-term storage is necessary, aliquot solutions and store them at -20°C (up to 1 month) or -80°C (up to 6 months) to minimize degradation. Avoid repeated freeze-thaw cycles.^{[10][15]}
- Kinetics: The decomposition in basic solutions has been found to follow first-order reaction kinetics.^{[13][17]} At 30°C, the half-life ($t_{0.5}$) was determined to be 1.71 hours.^{[13][17]}

Protocol for HPLC-Based Stability Study

- Preparation: Prepare a solution of N-(hydroxymethyl)nicotinamide in the desired buffer (e.g., a basic buffer to test for degradation).
- Time Zero (T=0) Sample: Immediately after preparation, withdraw an initial aliquot, dilute it appropriately with the mobile phase, and label it as the T=0 sample.^[16]
- Incubation: Incubate the stock solution under the desired experimental conditions (e.g., specific pH, temperature).
- Time-Course Sampling: Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).^[16] Immediately quench any reaction by dilution and/or store samples at low temperatures (e.g., 4°C) until analysis.^[16]
- HPLC Analysis: Analyze all samples using a suitable HPLC method (e.g., C18 column with UV detection at ~260 nm).^{[13][16]}
- Data Analysis: Quantify the peak area of N-(hydroxymethyl)nicotinamide and any appearing degradation products (e.g., nicotinamide) at each time point. Plot the concentration of the

parent compound versus time to determine the degradation kinetics.[16]

Safety and Handling

N-(hydroxymethyl)nicotinamide is classified as a hazardous substance and requires careful handling.

Hazard Class	Statement	Code
Skin Irritation	Causes skin irritation	H315
Eye Irritation	Causes serious eye irritation	H319
Respiratory Irritation	May cause respiratory irritation	H335

Source(s):[18]

Handling Precautions:

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][19] A dust mask (e.g., N95) is recommended when handling the powder.
- Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[18][19]

Conclusion

N-(hydroxymethyl)nicotinamide stands as a molecule of significant interest due to its accessible synthesis, defined antimicrobial properties, and its potential to serve as a prodrug that interfaces directly with central metabolic and signaling pathways. Its structural relationship with nicotinamide provides a strong rationale for investigating its effects on NAD⁺-dependent enzymes like sirtuins and PARPs. However, researchers must remain vigilant of its inherent instability in basic solutions, employing rigorous analytical methods and proper handling techniques to ensure data integrity. Future research should focus on experimentally validating

the prodrug hypothesis, elucidating its precise antimicrobial mechanism, and exploring its pharmacological potential as a modulator of NAD⁺ metabolism.

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